molecular formula C11H19N3O2 B15323989 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid

Cat. No.: B15323989
M. Wt: 225.29 g/mol
InChI Key: MGRBKAHVQOFMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: is an organic compound that features a unique structure combining an imidazole ring with an isopropylamino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Dimethyl Groups: The 4,5-positions on the imidazole ring can be methylated using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the isopropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole and propanoic acid derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Applications: The compound is investigated for its use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The isopropylamino group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, which may result in different binding properties and biological activity.

    2-(Isopropylamino)propanoic acid:

    4,5-Dimethyl-1h-imidazole: Lacks both the propanoic acid and isopropylamino groups, making it less versatile in terms of chemical reactions and applications.

Uniqueness

  • The combination of the imidazole ring, isopropylamino group, and propanoic acid moiety in 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid provides a unique set of chemical properties and potential applications that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-7(2)13-10(11(15)16)5-14-6-12-8(3)9(14)4/h6-7,10,13H,5H2,1-4H3,(H,15,16)

InChI Key

MGRBKAHVQOFMEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C(=O)O)NC(C)C)C

Origin of Product

United States

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